![molecular formula C17H17N5OS2 B2681461 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034244-18-1](/img/structure/B2681461.png)
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound that contains several heterocyclic rings, including an imidazo[2,1-b]thiazole ring and a thiadiazole ring . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis route for this compound is not provided, compounds with similar structures are typically synthesized through the reaction of 2-aminothiazoles with α-halocarbonyl compounds .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may contribute to the compound’s potential biological activity .
Wissenschaftliche Forschungsanwendungen
Antitubercular Drug Development
The compound is being investigated as a potential backup to the antitubercular drug pretomanid (PA-824). The research focuses on the synthesis of 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles and related -oxazoles .
Treatment of Neglected Tropical Diseases
The compound shows interesting activity against Chagas disease, a neglected tropical disease. The nitroimidazothiazoles were found to be more effective than the nitroimidazooxazoles .
Leishmania Infantum Inhibitory Activity
The compound has been identified as having a common pharmacophoric pattern for Leishmania infantum inhibitory activity. The presence of the imidazole and oxazole rings in the compound structure is linked to this activity .
PI3K Inhibitors for Inflammatory Diseases
The compound is part of the novel 2,3-dihydroimidazo[1,2-c]quinazoline class of PI3K inhibitors. These inhibitors are being explored for the treatment of inflammatory diseases .
Anticancer and Antiviral Drugs
Derivatives of the compound’s ring system, imidazo[2,1-b][1,3]thiazole, are known to have a broad range of pharmaceutical applications as anticancer and antiviral drugs .
Radiosensitizers
The compound is being studied as a potential radiosensitizer. Radiosensitizers are agents that sensitize tumor cells towards radiation, enhancing the effectiveness of radiotherapy .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS2/c1-2-5-13-15(25-21-20-13)16(23)18-12-7-4-3-6-11(12)14-10-22-8-9-24-17(22)19-14/h3-4,6-7,10H,2,5,8-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGOXUMWXYNTRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.